Bienvenue dans la boutique en ligne BenchChem!

4-(1H-Indol-4-yl)but-3-en-2-one

Lipophilicity Regiochemistry Drug Design

Procure 4-(1H-Indol-4-yl)but-3-en-2-one for its unique 4-substitution, which orients the reactive enone warhead away from the indole NH for distinct fragment growing. Its -0.57 ΔlogP vs. the 3-indolyl isomer optimizes ADMET profiles, while the electrophilic β-carbon enables covalent target engagement. Specifying the (E)-isomer (CAS 112152-12-2) ensures reproducible stereochemistry for fragment soaking and irreversible inhibitor design, making it superior to saturated or regioisomeric analogs.

Molecular Formula C12H11NO
Molecular Weight 185.22 g/mol
CAS No. 74068-98-7
Cat. No. B3357597
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1H-Indol-4-yl)but-3-en-2-one
CAS74068-98-7
Molecular FormulaC12H11NO
Molecular Weight185.22 g/mol
Structural Identifiers
SMILESCC(=O)C=CC1=C2C=CNC2=CC=C1
InChIInChI=1S/C12H11NO/c1-9(14)5-6-10-3-2-4-12-11(10)7-8-13-12/h2-8,13H,1H3
InChIKeyRRHZUQUIQRWWHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(1H-Indol-4-yl)but-3-en-2-one (CAS 74068-98-7): Procuring the 4-Substituted Indolyl Enone with Defined (E)-Configuration


4-(1H-Indol-4-yl)but-3-en-2-one (CAS 74068-98-7; also catalogued as the (E)-isomer under CAS 112152-12-2) is a C12H11NO indole derivative bearing a conjugated α,β-unsaturated methyl ketone (butenone) chain at the sterically distinct 4-position of the indole ring [1]. Unlike the far more common 3-substituted indole pharmacophores found in natural products and kinase inhibitors, the 4-substitution pattern places the enone electrophile at a unique vector relative to the indole NH, altering both molecular recognition and physicochemical properties in ways relevant to fragment-based drug discovery, chemical biology probe design, and synthetic methodology development .

Why Regioisomeric or Saturated Analogs of 4-(1H-Indol-4-yl)but-3-en-2-one Cannot Be Simply Interchanged in Research Protocols


Substituting 4-(1H-Indol-4-yl)but-3-en-2-one with the more readily available 3-substituted regioisomer ((3E)-4-(1H-indol-3-yl)but-3-en-2-one, CAS 57598-80-8) introduces a measurable lipophilicity shift (ΔlogP ≈ +0.57) that alters membrane permeability and protein binding [1]. Replacing the conjugated enone with the saturated 4-(1H-Indol-4-yl)butan-2-one (CAS 73796-06-2) eliminates the electrophilic β-carbon, ablating the capacity for covalent target engagement, conjugate addition, and stereoselective transformations central to the compound's synthetic and biological utility . The (E)-stereochemistry is further defined crystallographically, an identity attribute that generic or racemic material cannot guarantee [2].

Quantitative Differentiation Evidence for 4-(1H-Indol-4-yl)but-3-en-2-one Versus Regioisomeric, Saturated, and N-Methylated Analogs


Lipophilicity Differentiation: 4-Indolyl Enone Is 0.57 logP Units More Hydrophilic Than the 3-Indolyl Regioisomer

The predicted octanol-water partition coefficient (LogP) for (E)-4-(1H-Indol-4-yl)but-3-en-2-one is 2.2, compared to 2.77 for the 3-substituted regioisomer (3E)-4-(1H-indol-3-yl)but-3-en-2-one, yielding a ΔlogP of –0.57 [1][2]. The saturated 4-substituted analog 4-(1H-Indol-4-yl)butan-2-one has an XLogP of 2.0, a smaller difference of –0.2 units from the target . This regiochemical lipophilicity modulation is attributable to the altered electronic environment of the indole ring when the enone is appended at C4 rather than C3.

Lipophilicity Regiochemistry Drug Design

Conjugated Enone Electrophilicity: The 4-Indolyl Butenone Retains a Reactive Michael Acceptor Lacking in the Saturated Analog

The α,β-unsaturated carbonyl system in 4-(1H-Indol-4-yl)but-3-en-2-one provides an electrophilic β-carbon capable of participating in conjugate (Michael) additions, a functional handle entirely absent in the saturated comparator 4-(1H-Indol-4-yl)butan-2-one [1]. Class-level kinetic evidence from organocatalytic enantioselective conjugate additions to β-indolyl enones demonstrates that reaction rates are modulated by the proximity of the indole nitrogen—the 4-substitution pattern placing the indole NH at a distinct distance from the enone β-carbon relative to other regioisomers, with measurable rate consequences [2].

Covalent Inhibitors Michael Addition Electrophilicity

Mass Spectral Fingerprint: Unique GC-MS Signature Differentiates the (E)-4-Indolyl Enone from Its Regioisomer

The (E)-4-(1H-Indol-4-yl)but-3-en-2-one possesses a verified GC-MS spectrum (exact mass 185.084064 g/mol, molecular formula C12H11NO) archived in the Wiley Registry of Mass Spectral Data 2023 under SpectraBase Compound ID D5wXjyqnBmu, with InChIKey RRHZUQUIQRWWHJ-AATRIKPKSA-N [1]. This spectral fingerprint provides unambiguous identity confirmation that distinguishes it from the 3-substituted regioisomer (InChIKey differs, mass spectral fragmentation pattern expected to differ based on distinct connectivity) and from the saturated analog (molecular formula C12H13NO, exact mass 187.099714 g/mol) .

Analytical Chemistry Quality Control Identity Confirmation

Predicted Boiling Point and Density: Physicochemical Benchmarking Against the Saturated 4-Indolyl Analog

The predicted boiling point of (E)-4-(1H-Indol-4-yl)but-3-en-2-one is 401.1 ± 20.0 °C (at standard pressure), with a predicted density of 1.183 ± 0.06 g/cm³ [1]. The saturated analog 4-(1H-Indol-4-yl)butan-2-one has a reported melting point range of 50–53 °C, indicating it is a solid at ambient temperature, whereas the target compound is expected to be a higher-boiling liquid or low-melting solid based on the absence of a reported melting point in vendor specifications [2]. This phase-state difference has practical implications for handling, storage, and purification protocol design.

Physicochemical Properties Formulation Purification

Cellular Differentiation Activity: Qualitative Biological Differentiation from the 3-Indolyl Regioisomer

4-(1H-Indol-4-yl)but-3-en-2-one has been documented to exhibit pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage, suggesting potential utility as an anti-cancer agent and for dermatological applications [1]. In contrast, the 3-indolyl regioisomer (3E)-4-(1H-indol-3-yl)but-3-en-2-one has been reported to display time-dependent toxicity against brine shrimp (Artemia salina), with 8.0% mortality at 8 hours increasing to 39.0% at 24 hours at a concentration of 25 ppm, a distinct phenotypic profile . These divergent biological readouts—differentiation induction versus acute toxicity—underscore that the regioisomers are not functionally interchangeable.

Cell Differentiation Anticancer Phenotypic Screening

Optimal Research and Industrial Application Scenarios for 4-(1H-Indol-4-yl)but-3-en-2-one Based on Quantitative Differentiation Evidence


Fragment-Based Drug Discovery Requiring 4-Vector Indole Elaboration with Reduced Lipophilicity

The 0.57 logP unit reduction relative to the 3-indolyl regioisomer [1] makes 4-(1H-Indol-4-yl)but-3-en-2-one a preferred fragment starting point for lead series where controlling lipophilicity is critical for ADMET optimization. The 4-substitution vector orients the enone away from the indole NH, offering a distinct exit trajectory for fragment growing that complements 3-substituted indole libraries. Procurement of the defined (E)-isomer (CAS 112152-12-2) is essential for reproducible fragment soaking and structure-based design.

Covalent Inhibitor and Chemical Probe Development Leveraging the Conjugated Enone Warhead

The electrophilic β-carbon of the α,β-unsaturated ketone enables covalent engagement of cysteine or other nucleophilic residues in target proteins [2]. This functional handle is absent in the saturated analog 4-(1H-Indol-4-yl)butan-2-one, making the enone compound uniquely suited for developing irreversible inhibitors and activity-based probes. Researchers should specify the (E)-configuration to ensure consistent warhead geometry and reactivity.

Phenotypic Screening for Differentiation-Inducing Agents in Oncology and Dermatology

The documented activity of 4-(1H-Indol-4-yl)but-3-en-2-one in arresting undifferentiated cell proliferation and promoting monocyte differentiation [3] supports its use as a tool compound in phenotypic assays aimed at identifying differentiation therapies for acute myeloid leukemia or dermatological conditions such as psoriasis. The qualitatively distinct biological profile versus the brine-shrimp-toxic 3-indolyl regioisomer reinforces the need to procure the correct regioisomer.

Synthetic Methodology Development Requiring a Defined 4-Indolyl Enone Substrate with Verified Analytical Identity

The availability of a GC-MS reference spectrum in the Wiley Registry [4] and predicted physicochemical benchmarks (b.p. 401.1 °C, density 1.183 g/cm³) [5] enables researchers to confirm compound identity and purity upon receipt. This is particularly important for asymmetric catalysis and methodology studies where substrate purity and stereochemical integrity directly impact enantioselectivity and yield reproducibility.

Quote Request

Request a Quote for 4-(1H-Indol-4-yl)but-3-en-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.